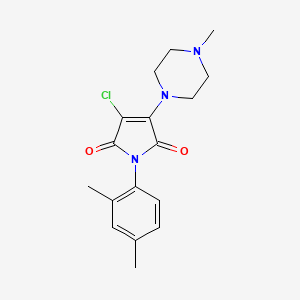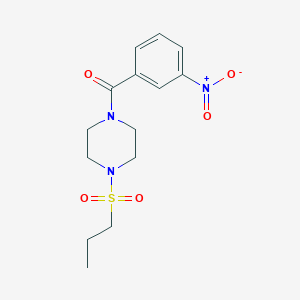
2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as TMBM, is a synthetic compound that has been widely studied for its potential therapeutic applications. TMBM is a member of the family of compounds known as chalcones, which are characterized by their ability to inhibit the activity of enzymes involved in inflammation and cancer.
Mécanisme D'action
2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione exerts its pharmacological effects by inhibiting the activity of enzymes involved in inflammation and cancer. Specifically, 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for use in laboratory experiments. However, one limitation of 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is that it has not yet been extensively studied in animal models, which makes it difficult to assess its potential therapeutic efficacy in vivo.
Orientations Futures
There are a number of potential future directions for research on 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One area of interest is the development of 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione in combination with other drugs for the treatment of cancer and other diseases. Finally, further research is needed to better understand the mechanism of action of 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its potential therapeutic applications.
Méthodes De Synthèse
2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione can be synthesized through a multi-step process involving the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2,4-pentanedione in the presence of a base catalyst. The resulting chalcone intermediate is then subjected to a Michael addition reaction with tert-butyl acetoacetate to yield 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione.
Applications De Recherche Scientifique
2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been the subject of extensive scientific research due to its potential therapeutic applications. In particular, 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. These properties make 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione a promising candidate for the development of new drugs for the treatment of a variety of diseases.
Propriétés
IUPAC Name |
2-tert-butyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-16(2,3)17(4)22-14(19)11(15(20)23-17)8-10-6-7-12(18)13(9-10)21-5/h6-9,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVECABHVMDTWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=C(C=C2)O)OC)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519355.png)
![ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5519372.png)
![methyl 3-(3-methylbutyl)-2-oxo-1-(1,3-thiazol-5-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5519381.png)

![N-(2-furylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5519399.png)
![6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-3-ylidene(4-methylphenyl)amine](/img/structure/B5519404.png)

![N'-benzylidene-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5519418.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5519426.png)
![5-[(2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5519431.png)

![3-{1-[2-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}benzoic acid](/img/structure/B5519441.png)

